molecular formula C22H21N3O3S2 B3207091 N-(3,5-dimethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1040679-10-4

N-(3,5-dimethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B3207091
CAS No.: 1040679-10-4
M. Wt: 439.6 g/mol
InChI Key: ZONCOMRADTUQGX-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C22H21N3O3S2 and its molecular weight is 439.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-14-5-7-17(8-6-14)21-23-22(28-24-21)20-19(9-10-29-20)30(26,27)25(4)18-12-15(2)11-16(3)13-18/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONCOMRADTUQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The compound features a complex structure incorporating a thiophene ring, an oxadiazole moiety, and sulfonamide functionalities. Its molecular formula is C22H24N4O2SC_{22}H_{24}N_4O_2S, with a molecular weight of approximately 404.52 g/mol.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities. The following sections detail specific findings related to the compound's activity.

Anticancer Activity

Recent studies have focused on the anticancer properties of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole scaffold have shown promising results against various cancer cell lines:

  • MCF-7 (breast cancer) : A study indicated that derivatives similar to the target compound exhibited IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells, suggesting effective cytotoxicity .
  • PANC-1 (pancreatic cancer) : The compound demonstrated selective activity against PANC-1 cells with notable cytotoxic effects under both normoxic and hypoxic conditions .

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (µM)Selectivity
16aSK-MEL-20.89High
17aMCF-70.65Moderate
17bPANC-11.98High

Enzyme Inhibition

The compound's potential as an inhibitor of carbonic anhydrases (CAs) has been explored. Inhibitory assays demonstrated that several oxadiazole derivatives selectively inhibited hCA IX and hCA II at nanomolar concentrations:

  • hCA IX : Kival values as low as 89 pM were recorded for certain derivatives .

This suggests that the compound may serve as a lead for developing selective CA inhibitors for cancer therapy.

The mechanism through which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it interacts favorably with targets involved in apoptosis pathways and cancer cell proliferation:

  • Apoptotic Pathways : Activation of p53 and caspase pathways was noted in MCF-7 cells treated with similar oxadiazole derivatives .

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound:

  • Study on MCF-7 Cells : A derivative showed significant apoptotic induction via upregulation of pro-apoptotic proteins leading to enhanced cell death.
  • In Vivo Studies : Animal models treated with oxadiazole derivatives exhibited reduced tumor growth rates compared to controls, supporting their potential use in cancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3,5-dimethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 2
N-(3,5-dimethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

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